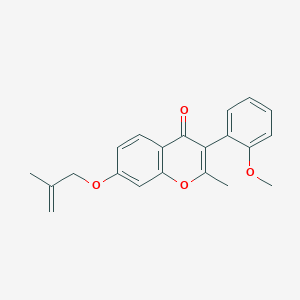

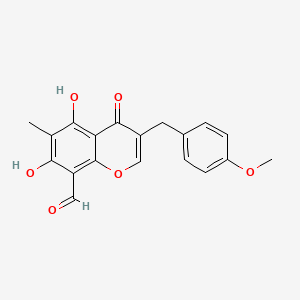

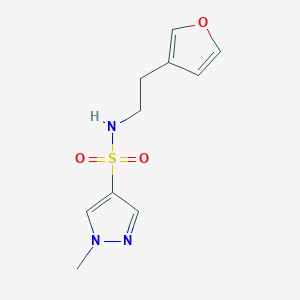

(Z)-methyl 2-((2-cyano-3-((4-fluorophenyl)amino)-3-oxoprop-1-en-1-yl)amino)-4,5-dimethoxybenzoate

カタログ番号:

B2977367

CAS番号:

885183-83-5

分子量:

399.378

InChIキー:

UJMZEULUTOGLEA-QXMHVHEDSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Knoevenagel condensation . In one study, a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent were synthesized starting from indole-3-carbaldehyde . The synthesized compounds were characterized using various spectroscopic methods, including FT-IR, 1H-NMR, and mass spectroscopy .科学的研究の応用

Antitumor Activity

- This compound and its derivatives, particularly benzothiazoles, have demonstrated potent antitumor properties both in vitro and in vivo. They function by inducing and being biotransformed by cytochrome P450 1A1, leading to active and inactive metabolites. Fluorine atoms are introduced in the molecular structure to thwart metabolic inactivation. Amino acid conjugation is used to overcome drug lipophilicity limitations, allowing for effective treatment of tumors like breast and ovarian xenografts with manageable side effects (Bradshaw et al., 2002).

Role in Bioactivation and Deactivation

- Certain enzymes like CYP2S1 and CYP2W1 play a significant role in mediating the activity of benzothiazole compounds. These enzymes are involved in either the deactivation or bioactivation of the compounds in various cancer cells, indicating potential for tailored cancer therapy (Tan et al., 2011).

Synthesis Techniques

- Novel synthesis methods have been developed for derivatives of this compound, such as 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine and 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine. These methods utilize tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, demonstrating significant stereoselectivity (Gabriele et al., 2006).

Imaging Applications

- Some fluorinated benzothiazole derivatives have been explored as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These derivatives exhibit high affinity for β-amyloid aggregates and have shown promise in both in vitro and in vivo studies (Cui et al., 2012).

Biochemical Interactions

- In biochemical studies, it has been observed that modifications like fluorine and chloro substituents in the molecular structure of anisoles enhance the O-demethylation rate. This indicates a role in metabolic processes and potential applications in understanding and manipulating biochemical pathways (Stupperich et al., 1996).

作用機序

将来の方向性

特性

IUPAC Name |

methyl 2-[[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]amino]-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O5/c1-27-17-8-15(20(26)29-3)16(9-18(17)28-2)23-11-12(10-22)19(25)24-14-6-4-13(21)5-7-14/h4-9,11,23H,1-3H3,(H,24,25)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMZEULUTOGLEA-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)NC=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(E)-2-cyano-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-met...

Cat. No.: B2977285

CAS No.: 325741-39-7

3-(3-Chlorophenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-y...

Cat. No.: B2977286

CAS No.: 1111316-72-3

8-Formyl ophiopogonone B

Cat. No.: B2977291

CAS No.: 1316224-74-4

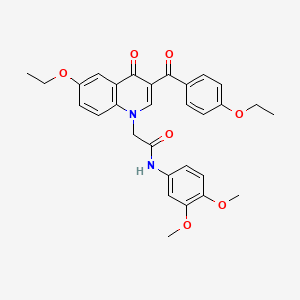

N-(3,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-ethoxybenzoyl)...

Cat. No.: B2977292

CAS No.: 898343-39-0

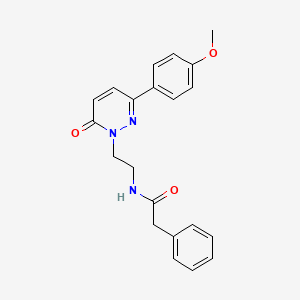

![(E)-2-cyano-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2977285.png)

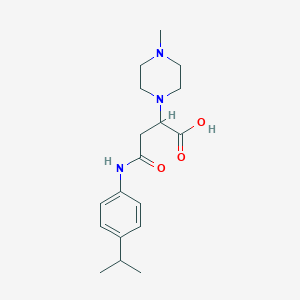

![1-(3,4-dimethylphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977297.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2977299.png)

![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2977300.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B2977303.png)

![N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2977305.png)